molecular formula C8H10AsNO5 B13812419 (4-Acetamido-2-hydroxyphenyl)arsonic acid CAS No. 6318-61-2

(4-Acetamido-2-hydroxyphenyl)arsonic acid

Cat. No.: B13812419
CAS No.: 6318-61-2
M. Wt: 275.09 g/mol
InChI Key: UJVWPZIWWKDJNH-UHFFFAOYSA-N
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Description

4-Acetylamino-2-hydroxyphenylarsonic acid is an organic compound with the molecular formula C8H10AsNO5 and a molar mass of 275.09 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylamino-2-hydroxyphenylarsonic acid typically involves the acetylation of 2-hydroxyphenylarsonic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production methods for 4-Acetylamino-2-hydroxyphenylarsonic acid are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetylamino-2-hydroxyphenylarsonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic acid derivatives, while reduction could produce arsenic trioxide .

Scientific Research Applications

4-Acetylamino-2-hydroxyphenylarsonic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Acetylamino-2-hydroxyphenylarsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetylamino-2-hydroxyphenylarsonic acid is unique due to its acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .

Properties

CAS No.

6318-61-2

Molecular Formula

C8H10AsNO5

Molecular Weight

275.09 g/mol

IUPAC Name

(4-acetamido-2-hydroxyphenyl)arsonic acid

InChI

InChI=1S/C8H10AsNO5/c1-5(11)10-6-2-3-7(8(12)4-6)9(13,14)15/h2-4,12H,1H3,(H,10,11)(H2,13,14,15)

InChI Key

UJVWPZIWWKDJNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)[As](=O)(O)O)O

Origin of Product

United States

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